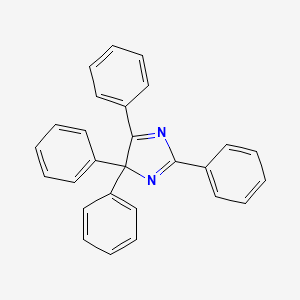

4H-Imidazole, 2,4,4,5-tetraphenyl-

Descripción

Historical Context of Imidazole (B134444) Chemistry and Substituted Derivatives

The journey into the world of imidazole chemistry began in 1858 when German chemist Heinrich Debus first reported the synthesis of imidazole itself. wikipedia.org Early discoveries of various imidazole derivatives, however, date back to the 1840s. wikipedia.org The initial synthesis involved the condensation of glyoxal, formaldehyde, and ammonia (B1221849), a method that, despite its relatively low yield, is still employed for creating C-substituted imidazoles. wikipedia.org

The imidazole ring, a five-membered planar heterocycle containing two nitrogen atoms, is a fundamental building block in many natural products, including the essential amino acid histidine and the hormone histamine. wikipedia.org Its presence in numerous pharmaceuticals, such as antifungal agents and antihypertensive medications, underscores its importance in medicinal chemistry. wikipedia.orgnih.govnih.gov Over the years, numerous methods have been developed for the synthesis of both simple and substituted imidazoles, reflecting the continuous interest in this versatile scaffold. isca.me

Distinctive Structural Features and Tautomerism of 4H-Imidazoles

The 4H-imidazole structure represents a specific tautomeric form of the imidazole ring. Tautomerism is a key feature of imidazole chemistry, particularly evident in asymmetrically substituted compounds. mdpi.com

The most common and stable tautomer of imidazole is 1H-imidazole. nih.gov In this isomer, the single hydrogen atom is attached to one of the nitrogen atoms, allowing for aromaticity through a sextet of π electrons. mdpi.com In contrast, 4H-imidazole is a tautomer where the mobile hydrogen is located at the 4th position, a carbon atom. nih.gov This seemingly subtle shift in the position of a hydrogen atom has profound implications for the molecule's structure and electronic properties.

The existence and stability of different tautomers can be influenced by the substituents on the imidazole ring. mdpi.com For instance, the tautomeric equilibrium of methylimidazole is a well-studied example of this phenomenon. mdpi.com

A critical distinction of the 4H-imidazole core is its non-aromatic nature . Unlike the aromatic 1H-imidazole, the sp3-hybridized carbon at the 4-position in 4H-imidazole interrupts the cyclic delocalization of π electrons that is a prerequisite for aromaticity. This disruption of the continuous π system fundamentally alters the electronic properties of the ring.

The absence of aromaticity in 4H-imidazoles leads to different reactivity patterns compared to their 1H-imidazole counterparts. For example, they can undergo wikipedia.orgnih.gov alkyl or aryl shifts to carbon upon heating. rsc.org The electronic implications of this non-aromaticity are a subject of ongoing research, with studies exploring how this feature influences the molecule's potential applications.

Academic and Research Significance of Tetraphenyl Imidazole Frameworks

The tetraphenyl imidazole framework, and specifically 2,4,4,5-tetraphenyl-4H-imidazole, has garnered significant attention within the academic and research communities. The synthesis of polysubstituted imidazoles, including tetrasubstituted derivatives, is an active area of investigation, with various methods being developed to achieve high yields and efficiency. nih.govrsc.org

One of the pioneering methods for synthesizing substituted imidazoles is the Debus-Radziszewski imidazole synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, an amine, and ammonia. A notable example is the synthesis of 2,4,5-triphenylimidazole (B1675074) (lophine) from benzil (B1666583), benzaldehyde, and ammonia. wikipedia.org Modern synthetic strategies often employ multicomponent reactions and novel catalysts to construct these complex molecular architectures. nih.govrsc.org

The interest in tetraphenyl imidazole derivatives stems from their potential applications in various fields. Research has shown that substituted imidazoles possess a wide range of biological activities. researchgate.netnih.gov Furthermore, the unique photophysical properties of some tetraphenyl imidazole derivatives have made them attractive candidates for materials science applications, such as in organic light-emitting diodes (OLEDs). nih.gov The ability to tune the properties of these molecules by modifying the substituent groups on the phenyl rings offers a versatile platform for designing new functional materials and therapeutic agents.

Structure

3D Structure

Propiedades

Número CAS |

7189-77-7 |

|---|---|

Fórmula molecular |

C27H20N2 |

Peso molecular |

372.5 g/mol |

Nombre IUPAC |

2,4,4,5-tetraphenylimidazole |

InChI |

InChI=1S/C27H20N2/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)29-26(28-25)22-15-7-2-8-16-22/h1-20H |

Clave InChI |

BJKHLTBOWHYZQT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=NC(=NC2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origen del producto |

United States |

Synthetic Methodologies for 4h Imidazole, 2,4,4,5 Tetraphenyl and Analogues

Classic Multicomponent Condensation Approaches for Substituted Imidazoles

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency in constructing complex molecules from simple starting materials in a single step.

Debus-Radziszewski Reaction and its Modern Modifications

The Debus-Radziszewski reaction, first reported by Heinrich Debus in 1858 and later explored by Bronisław Radziszewski, is a cornerstone for the synthesis of substituted imidazoles. nih.govijprajournal.comwikipedia.org The classical approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). nih.govijprajournal.com A modification of this reaction, where one equivalent of ammonia is replaced by a primary amine, allows for the synthesis of N-substituted imidazoles. wikipedia.org

While historically significant, the traditional Debus-Radziszewski reaction often suffers from drawbacks such as harsh reaction conditions, the use of hazardous chemicals, and low yields due to side reactions. nih.govijprajournal.com To address these limitations, modern modifications have been developed. For instance, the use of ultrasound irradiation has been shown to improve reaction rates and yields. nih.gov Microwave-assisted synthesis has also proven effective, offering better yields compared to conventional heating methods. ijprajournal.com

Four-Component Cyclocondensation Protocols for Tetrasubstituted Imidazoles

A significant advancement in the synthesis of tetrasubstituted imidazoles is the development of one-pot, four-component cyclocondensation reactions. These protocols typically involve the reaction of a 1,2-diketone (like benzil), an aldehyde, a primary amine, and a source of ammonia, commonly ammonium (B1175870) acetate (B1210297). researchgate.netnih.govrsc.org This approach allows for the direct and efficient construction of the highly substituted imidazole (B134444) core.

The versatility of this method is demonstrated by its applicability to a wide range of starting materials, including various aryl, heteroaryl, and alkyl aldehydes, as well as different primary amines. rsc.org The choice of catalyst and reaction conditions plays a crucial role in the success and selectivity of these four-component reactions. rsc.org

Advanced Catalytic Systems in Tetraphenyl Imidazole Synthesis

The development of novel and efficient catalysts has been a major focus in optimizing the synthesis of tetraphenyl imidazoles and their analogues. These advanced catalytic systems offer improvements in terms of yield, reaction time, and environmental impact.

Nanocatalyst Applications

Nanocatalysts have emerged as highly effective promoters for the synthesis of tetrasubstituted imidazoles due to their high surface area and unique catalytic properties. nih.gov

Magnesium Aluminate (MgAl₂O₄): Nanocrystalline magnesium aluminate has been successfully used as an efficient, low-cost, and easy-to-handle catalyst for the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles under ultrasonic irradiation. researchgate.netnih.gov This catalyst has demonstrated high catalytic activity and has been shown to be reusable. researchgate.net

Fe₃O₄/SiO₂: Silica-supported magnetite nanoparticles (Fe₃O₄/SiO₂) have been utilized as a heterogeneous catalyst. nih.gov The magnetic nature of these catalysts facilitates their easy separation and recovery from the reaction mixture. amerigoscientific.com

Cu@imine/Fe₃O₄: A copper-complexed Schiff base immobilized on magnetic nanoparticles represents another advanced catalytic system. This catalyst has been employed in the synthesis of tetrazole derivatives, showcasing the potential of functionalized magnetic nanocatalysts in heterocyclic synthesis. nih.gov

ZnFe₂O₄: Zinc ferrite (B1171679) nanoparticles have also been explored as catalysts in organic synthesis.

Magnetic Polyborate Nanoparticles: These nanoparticles represent a newer class of catalysts being investigated for various organic transformations.

The use of nanocatalysts often leads to high yields, shorter reaction times, and milder reaction conditions. nih.gov

Ionic Liquid Catalysis

Ionic liquids (ILs) have gained prominence as "green" catalysts and solvents in organic synthesis. Their low volatility, high thermal stability, and tunability make them attractive alternatives to traditional volatile organic solvents. mdpi.com

Diethyl Ammonium Hydrogen Phosphate ([Et₂NH₂][H₂PO₄]): This Brønsted acidic ionic liquid has been effectively used as a reusable catalyst for the three-component synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. sciepub.com Computational studies on a similar ionic liquid, [Et₂NH₂][HSO₄], have provided insights into its dual role as both a solvent and a catalyst, demonstrating that it can significantly lower the activation energy barriers of the reaction. bohrium.comresearchgate.net

1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]): This ionic liquid has been used as a catalyst in the synthesis of trisubstituted imidazoles, showing good yields under both microwave and ultrasound irradiation. researchgate.net

Heterogeneous Lewis Acid Catalysis

Heterogeneous Lewis acid catalysts offer the advantages of easy separation, reusability, and often milder reaction conditions compared to their homogeneous counterparts.

SbCl₃/SiO₂: Antimony trichloride (B1173362) supported on silica (B1680970) gel is an example of a solid-supported Lewis acid catalyst.

Samarium Triflate (Sm(OTf)₃): Lanthanide triflates, including samarium triflate, are known to be efficient Lewis acid catalysts in various organic reactions.

FeCl₃/SiO₂: Silica-supported ferric chloride has been developed as a simple, solvent-free, and recyclable catalytic system for the synthesis of multisubstituted imidazoles. nih.gov

HBF₄–SiO₂: Silica-supported tetrafluoroboric acid has been identified as a highly effective catalyst for both three-component and four-component synthesis of imidazoles. rsc.org

Zeolite H-ZSM-22: This solid acid catalyst has been employed for the rapid and high-yielding synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent conditions. journalirjpac.comresearchgate.net

The development of these advanced catalytic systems continues to drive progress in the efficient and environmentally benign synthesis of 2,4,4,5-tetraphenyl-4H-imidazole and its derivatives.

Interactive Data Tables

Table 1: Comparison of Catalysts for Tetrasubstituted Imidazole Synthesis

| Catalyst | Reaction Type | Key Advantages | Reference(s) |

| Nanocrystalline MgAl₂O₄ | Four-component | High yields, short reaction times, ultrasonic conditions | researchgate.netnih.gov |

| [Et₂NH₂][H₂PO₄] | Three-component | Green, reusable, solvent-free | sciepub.com |

| FeCl₃/SiO₂ | Multicomponent | Heterogeneous, recyclable, solvent-free | nih.gov |

| HBF₄–SiO₂ | Three & Four-component | Highly effective, recyclable | rsc.org |

| Zeolite H-ZSM-22 | Four-component | Rapid, high yields, heterogeneous | journalirjpac.comresearchgate.net |

Green Chemistry Principles in Synthetic Strategies

The application of green chemistry principles to the synthesis of tetraphenyl-4H-imidazoles aims to reduce the environmental impact of chemical processes. This is achieved by minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. By eliminating the need for volatile organic solvents, these methods reduce pollution, lower costs, and simplify purification processes. A notable example is the three-component cyclocondensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and an ammonium salt (as an ammonia source) under thermal conditions without a solvent. sciepub.comresearchgate.net This approach has been successfully employed for the synthesis of 2,4,5-trisubstituted imidazoles, which are structural precursors to the target compound. sciepub.comresearchgate.net

The use of a Brønsted acidic ionic liquid, such as diethyl ammonium hydrogen phosphate, can catalyze this reaction effectively at 100°C. sciepub.comresearchgate.net This method offers several advantages, including cost-effectiveness, straightforward work-up, and excellent product yields in a short reaction time. sciepub.comresearchgate.net Similarly, a novel polymeric catalyst, poly(2-acrylamido-2-methyl propane (B168953) sulfonic acid-co-acrylic acid) [poly(AMPS-co-AA)], has been utilized for the solvent-free synthesis of 2,4,5-trisubstituted imidazoles with high yields. ias.ac.in The reaction proceeds by heating a mixture of benzil (B1666583) or benzoin, an aldehyde, and ammonium acetate with the polymeric catalyst. ias.ac.in

Another green approach involves the use of molecular iodine as a catalyst in a solvent-free, three-component condensation of benzil, benzonitrile (B105546) derivatives, and primary amines to produce 1,2,4,5-tetrasubstituted imidazoles. researchgate.net This method is characterized by its operational simplicity and the use of non-toxic reagents. researchgate.net Furthermore, a heterogeneous catalyst, FeCl3/SiO2, has been developed for the solvent-free synthesis of multisubstituted imidazoles from acetals and benzils with ammonium acetate or primary amines. nih.gov

| Catalyst | Reactants | Conditions | Yield | Reference |

| Diethyl ammonium hydrogen phosphate | Benzil, Aldehyde, Ammonium acetate | 100°C, Solvent-free | High to Excellent | sciepub.comresearchgate.net |

| Poly(AMPS-co-AA) | Benzil/Benzoin, Aldehyde, Ammonium acetate | Heating, Solvent-free | Good | ias.ac.in |

| Molecular Iodine | Benzil, Benzonitrile derivatives, Primary amines | Solvent-free | High | researchgate.net |

| FeCl3/SiO2 | Acetals, Benzils, Ammonium acetate/Primary amines | Solvent-free | Very Good | nih.gov |

Catalyst Reusability and Sustainability

For instance, the Brønsted acidic ionic liquid, diethyl ammonium hydrogen phosphate, can be recovered and reused multiple times without a significant loss of its catalytic activity. sciepub.comresearchgate.net This is also true for the polymeric catalyst, poly(AMPS-co-AA), which can be easily separated from the reaction mixture and reused in subsequent reactions. ias.ac.in

Heterogeneous catalysts, by their nature, are often easier to recover and reuse. The FeCl3/SiO2 catalyst, for example, is a recyclable system for the synthesis of multisubstituted imidazoles. nih.gov Magnetic nanocatalysts offer another innovative solution for catalyst recovery. While not specifically detailed for 2,4,4,5-tetraphenyl-4H-imidazole, their application in the synthesis of other substituted imidazoles highlights their potential for sustainable chemical production.

| Catalyst | Reusability | Synthetic Method | Reference |

| Diethyl ammonium hydrogen phosphate | Reusable | Three-component cyclocondensation | sciepub.comresearchgate.net |

| Poly(AMPS-co-AA) | Reusable | Three-component cyclocondensation | ias.ac.in |

| FeCl3/SiO2 | Recyclable | Reaction of acetals and benzils | nih.gov |

Ultrasonic and Microwave Irradiation Enhanced Synthesis

Ultrasonic and microwave irradiation are energy-efficient techniques that can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. These alternative energy sources are considered green as they can reduce energy consumption and minimize thermal decomposition of products.

Microwave-assisted synthesis has been successfully applied to the one-pot synthesis of 2,4,5-triphenyl imidazoles. jetir.org In one method, a mixture of benzil, an aldehyde, and ammonium acetate is irradiated in the presence of glacial acetic acid as a catalyst under solvent-free conditions. jetir.org This approach offers rapid reaction times (1-3 minutes) and high product yields. jetir.org Another microwave-assisted method involves the synthesis of 2,4,5-triaryl-imidazoles from a keto-oxime, which undergoes cyclization and an unprecedented thermal reduction of the N-O bond upon microwave irradiation at 200°C for 20 minutes. nih.gov

Sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives has also been achieved using microwave irradiation. nih.govtubitak.gov.tr This method utilizes p-toluenesulfonic acid as a catalyst in ethyl alcohol, a greener solvent. nih.govtubitak.gov.tr The use of microwave energy significantly reduces the reaction time compared to conventional heating. nih.gov While not exclusively focused on 2,4,4,5-tetraphenyl-4H-imidazole, these methods demonstrate the broad applicability of microwave-assisted synthesis for a variety of substituted imidazoles. asianpubs.org

| Energy Source | Catalyst | Reactants | Key Advantages | Reference |

| Microwave | Glacial acetic acid | Benzil, Aldehyde, Ammonium acetate | Fast reaction (1-3 mins), High yield | jetir.org |

| Microwave | None specified | Keto-oxime | Novel thermal reduction | nih.gov |

| Microwave | p-Toluenesulfonic acid | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium acetate | Green solvent, Reduced reaction time | nih.govtubitak.gov.tr |

Specific Routes to 4H-Imidazole Isomers and Related Derivatives

Beyond the direct synthesis of the 2,4,4,5-tetraphenyl-4H-imidazole core, researchers have explored pathways to its isomers and have utilized tetraphenyl imidazole derivatives as building blocks for more complex molecular architectures.

Photolytic Pathways from Tetrazoles to 4H-Imidazoles

A rational route to forming the 4H-imidazole ring system involves the photolysis of tetrazole derivatives. rsc.orgrsc.org This photochemical transformation offers a unique method for accessing non-aromatic 4H-imidazoles. rsc.org Specifically, the photolysis of 1-vinyltetrazoles can lead to the formation of 1H-imidazoles, and when the vinyl group is terminally disubstituted, isolable nonaromatic 4H-imidazoles can be obtained. rsc.org

For example, the photolysis of certain 1-(2,2-disubstituted alk-1-enyl)-5-phenyltetrazoles yields stable 4H-imidazoles. rsc.org The process involves the extrusion of nitrogen from the tetrazole ring upon UV irradiation. rsc.org While the direct synthesis of 2,4,4,5-tetraphenyl-4H-imidazole via this method is not explicitly detailed, the principle of forming the 4H-imidazole core through photolysis of appropriately substituted tetrazoles is well-established. rsc.orgrsc.orgnih.gov It is important to note that the stability and reactivity of the resulting 4H-imidazole depend on the substituents. rsc.org For instance, 5-unsubstituted 4H-imidazoles can be susceptible to nucleophilic attack. rsc.org

Synthesis of Tetraphenyl Imidazole Building Blocks for Polymeric Systems

Tetraphenyl imidazole derivatives can serve as crucial building blocks for the synthesis of high-performance polymers with desirable properties. For instance, a new asymmetric aromatic diamine, 1,2-bis(4-aminophenyl)-4,5-bis(4-trifluoromethylphenyl)-1H-imidazole, has been synthesized and used to prepare novel fluorinated polyamides. tandfonline.comfigshare.com These polyamides, containing tetraphenyl imidazole moieties in their main chain, are produced through low-temperature polycondensation of the diamine with various aromatic dicarboxylic acid dichlorides. tandfonline.comfigshare.com

The resulting polymers exhibit excellent thermal stability, good flame retardancy, and are readily soluble in a variety of organic solvents. tandfonline.comfigshare.com They can be cast into low-colored, flexible thin films with high optical transparency. tandfonline.comfigshare.com The incorporation of the tetraphenyl imidazole unit imparts these favorable characteristics to the polymer. Another area of application is in the synthesis of ABA triblock copolymers, where 4-vinylimidazole has been used as a monomer. rsc.org While not tetraphenyl-substituted, this demonstrates the utility of imidazole-containing monomers in creating well-defined block copolymers with microphase-separated morphologies, which are useful in a range of emerging applications. rsc.org

Detailed Spectroscopic and Structural Information for 2,4,4,5-Tetraphenyl-4H-imidazole Is Not Available in Publicly Accessible Scientific Literature.

Following a comprehensive search of scientific databases and literature, detailed experimental data required to fulfill the requested article outline for the specific chemical compound 4H-Imidazole, 2,4,4,5-tetraphenyl- could not be located. The available research predominantly focuses on other isomers, most notably 1,2,4,5-tetraphenyl-1H-imidazole and 2,4,5-triphenyl-1H-imidazole (lophine).

The strict requirement to focus solely on the 2,4,4,5-tetraphenyl-4H-imidazole isomer prevents the inclusion of data from these other related compounds. The specific analytical data outlined in the request, including single-crystal X-ray diffraction, analysis of dihedral angles, investigation of statistical disorder, powder X-ray diffraction, and proton (¹H) NMR spectroscopic analysis for this exact molecule, are not present in the accessed resources.

Therefore, it is not possible to generate the requested scientific article with the specified content and structure due to the absence of the necessary foundational research data for 4H-Imidazole, 2,4,4,5-tetraphenyl-.

Advanced Spectroscopic and Structural Elucidation of Tetraphenyl Imidazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. For tetraphenyl imidazole (B134444) isomers, the ¹³C NMR spectrum provides key information on the number of unique carbon environments and their electronic nature.

While specific ¹³C NMR data for 2,4,4,5-tetraphenyl-4H-imidazole is not extensively published, analysis of the closely related and more commonly synthesized 1,2,4,5-tetraphenyl-1H-imidazole (lophine) offers significant insight. In a typical ¹³C NMR spectrum of 1,2,4,5-tetraphenyl-1H-imidazole recorded in DMSO-d6, a complex pattern of signals is observed in the aromatic region (approximately 125-147 ppm), corresponding to the numerous phenyl carbons. The imidazole ring carbons also resonate within this region. For instance, in one study, the imidazole carbons C2, C4, and C5 were assigned signals alongside the various phenyl carbons, with chemical shifts influenced by their position and the electronic effects of the surrounding groups. rsc.org

It is a known phenomenon for some imidazole derivatives that fast tautomerization in solution can lead to peak broadening or even the absence of certain carbon signals in conventional ¹³C NMR spectra. mdpi.com This can complicate the full assignment of the imidazole ring carbons. Techniques like solid-state ¹³C CP-MAS NMR can be employed to overcome these challenges by analyzing the molecule in a fixed, crystalline state, thereby preventing the rapid proton exchange that causes signal averaging in solution. mdpi.com

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Tetraphenyl Imidazoles in DMSO-d6 (Data is for related 1,2,4,5-tetraphenyl-1H-imidazole derivatives)

| Compound | Imidazole Ring Carbons (ppm) | Aromatic Phenyl Carbons (ppm) | Source |

| 2-(4-Nitrophenyl)-1,4,5-triphenyl imidazole | 146.7, 137.8, 136.3, 136.2 | 143.8, 133.9, 132.8, 131.1, 129.9, 129.5, 129.3, 128.8, 128.7, 128.6, 128.5, 128.3, 126.8, 126.4, 123.5 | rsc.org |

| 2-(4-Chlorophenyl)-1,4,5-triphenyl imidazole | 145.4, 137.5, 136.9 | 134.7, 133.6, 132.1, 131.6, 130.7, 130.3, 129.7, 129.4, 129.2, 129.0, 128.9, 128.8, 128.7, 127.0, 126.8 | rsc.org |

| 2-(4-Hydroxyphenyl)-1,4,5-triphenyl imidazole | 157.6, 146.4, 136.9, 136.4 | 134.6, 131.1, 130.6, 129.8, 129.1, 128.8, 128.6, 128.4, 128.3, 128.1, 126.3, 121.3, 114.9 | rsc.org |

Note: The table presents data for related compounds to illustrate typical chemical shift ranges. Specific assignments for 2,4,4,5-tetraphenyl-4H-imidazole may differ.

Multinuclear NMR Techniques (e.g., ³¹P{¹H} NMR for related compounds)

Multinuclear NMR extends the analytical capability beyond ¹H and ¹³C to other magnetically active nuclei. For derivatives of tetraphenyl imidazoles that incorporate elements like phosphorus, ³¹P NMR is indispensable for structural confirmation.

While there is no literature on phosphine (B1218219) derivatives of 2,4,4,5-tetraphenyl-4H-imidazole itself, studies on related phosphine-containing imidazole complexes demonstrate the utility of this technique. For example, in the investigation of gold(I) complexes containing both diphenylphosphinomethane and arylazoimidazole ligands, ³¹P{¹H} NMR is crucial for characterizing the coordination environment of the phosphorus atoms. The chemical shifts in ³¹P NMR are highly sensitive to the nature of the substituents on the phosphorus atom and its coordination to a metal center. This technique helps to confirm the successful formation of the desired complex and provides insight into the electronic structure around the phosphorus nucleus.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. For tetraphenyl imidazoles, the FTIR spectrum is dominated by absorptions corresponding to the aromatic rings and the imidazole core.

The spectrum of a typical tetraphenyl imidazole derivative displays several key features:

Aromatic C-H Stretching: Weak to medium bands are generally observed above 3000 cm⁻¹, typically in the range of 3030-3080 cm⁻¹. rsc.org

C=C Aromatic Ring Stretching: Multiple sharp bands of varying intensity appear in the 1400-1610 cm⁻¹ region, which are characteristic of the phenyl groups. rsc.orgresearchgate.net

C=N Stretching: The stretching vibration of the carbon-nitrogen double bond within the imidazole ring typically appears in the 1590-1650 cm⁻¹ range, though it can sometimes overlap with the aromatic C=C stretching bands. rsc.org

C-H Bending (Out-of-Plane): Strong absorptions in the 690-900 cm⁻¹ region are indicative of the substitution pattern on the phenyl rings. Monosubstituted phenyl groups, for example, typically show strong bands around 695 cm⁻¹ and 765 cm⁻¹. rsc.org

For the specific isomer 2,4,4,5-tetraphenyl-4H-imidazole, one would expect to see these characteristic bands. The absence of an N-H bond in the 4H-imidazole tautomer would be confirmed by the lack of a broad N-H stretching band typically seen around 3400 cm⁻¹ in related 1H-imidazole compounds. rsc.org

Table 2: Characteristic FTIR Absorption Bands for Substituted Tetraphenyl Imidazoles (Data compiled from related tetraphenyl and triphenyl imidazole compounds)

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Source(s) |

| Aromatic C-H Stretch | 3080 - 3030 | Medium to Weak | rsc.org |

| C=N Stretch (Imidazole Ring) | 1650 - 1590 | Medium to Strong | rsc.org |

| Aromatic C=C Stretch | 1610 - 1440 | Medium to Strong | rsc.orgresearchgate.net |

| C-H Out-of-Plane Bending | 900 - 690 | Strong | rsc.org |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 2,4,4,5-tetraphenyl-4H-imidazole (C₂₇H₂₀N₂), the nominal molecular weight is 372 g/mol .

In a typical mass spectrum, this compound would be expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage by measuring the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. For C₂₇H₂₀N₂, the calculated exact mass is 372.1626. An experimental HRMS measurement confirming a value very close to this, within a few parts per million (ppm), would provide definitive proof of the compound's elemental composition.

The fragmentation pattern observed in the mass spectrum can also offer structural clues. For tetraphenyl imidazoles, common fragmentation pathways may involve the loss of phenyl groups or cleavage of the imidazole ring, leading to characteristic daughter ions.

Table 3: Mass Spectrometry Data for Tetraphenyl Imidazoles

| Compound | Formula | Calculated Exact Mass | Observed m/z | Technique | Source |

| 1,2,4,5-Tetraphenyl-1H-imidazole | C₂₇H₂₀N₂ | 372.1626 | Not specified, but structure confirmed via X-ray | N/A | nih.gov |

| 2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole | C₂₇H₁₉ClN₂ | 406.1237 | Not specified, but structure confirmed via NMR | N/A | rsc.org |

| 2,4,5-Triphenyl-1H-imidazole | C₂₁H₁₆N₂ | 296.1313 | M⁺: 297.58 (nominal mass) | MS | rsc.org |

Note: The table includes data for the target compound's isomer and related structures to illustrate the application of mass spectrometry.

Lack of Specific Computational Data for 4H-Imidazole, 2,4,4,5-tetraphenyl- Hinders Detailed Theoretical Analysis

A comprehensive review of available scientific literature reveals a significant gap in computational and theoretical investigations specifically focused on the chemical compound 4H-Imidazole, 2,4,4,5-tetraphenyl- . Despite the existence of numerous studies on related tetraphenyl-imidazole isomers and other derivatives, specific research findings, data tables, and in-depth analyses as requested for the detailed outline are not present in the public domain.

While computational methods such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and Natural Bond Orbital (NBO) analysis are commonly employed to investigate the properties of imidazole derivatives, the application of these techniques to the precise isomer 4H-Imidazole, 2,4,4,5-tetraphenyl- has not been documented in the searched scientific papers and databases.

For instance, crystallographic data, which provides experimental insight into molecular geometry, is available for the isomer 1,2,4,5-tetraphenyl-1H-imidazole. nih.govresearchgate.net This data includes details on bond lengths, angles, and the dihedral angles between the imidazole core and the surrounding phenyl rings. nih.govresearchgate.net Similarly, computational studies detailing the electronic structure, molecular orbitals, and excited state properties have been published for other related compounds, such as 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol and various triphenyl-imidazole derivatives. semanticscholar.orgsciepub.comresearchgate.net These studies demonstrate the utility of methods like HOMO-LUMO analysis for understanding chemical reactivity and TD-DFT for exploring electronic transitions. semanticscholar.org

However, presenting these findings as representative of 4H-Imidazole, 2,4,4,5-tetraphenyl- would be scientifically inaccurate. The specific placement of the phenyl groups at the 2, 4, 4, and 5 positions, along with the location of the saturated nitrogen within the 4H-imidazole ring, results in a unique molecular structure with distinct electronic and conformational properties. Extrapolating data from its isomers or other derivatives would not provide the required accuracy for a focused scientific article.

Furthermore, no specific studies concerning Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, or Molecular Dynamics (MD) simulations for 4H-Imidazole, 2,4,4,5-tetraphenyl- were found. Such analyses are crucial for a deep understanding of electron delocalization, chemical reactivity sites, and the dynamic behavior of the molecule, respectively.

Due to the absence of specific published research and corresponding data for 4H-Imidazole, 2,4,4,5-tetraphenyl-, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline. The creation of content for sections on DFT calculations, HOMO-LUMO analysis, NBO analysis, MEP mapping, TD-DFT, and MD simulations would require speculation, which falls outside the bounds of scientific accuracy. Further experimental and computational research dedicated specifically to 4H-Imidazole, 2,4,4,5-tetraphenyl- is needed before a comprehensive theoretical profile can be compiled.

Computational and Theoretical Investigations of 4h Imidazole, 2,4,4,5 Tetraphenyl

Quantum Theory of Atoms in Molecules (QTAIM) for Intramolecular Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and other interactions within a molecule. ufs.ac.za This method can identify and quantify the strength of non-covalent interactions, which are crucial for the stability of complex molecules like 2,4,4,5-tetraphenyl-4H-imidazole.

For instance, in studies of other sterically hindered molecules, QTAIM has been instrumental in elucidating the presence of weak intramolecular hydrogen bonds and other stabilizing contacts. researchgate.net In the case of 2,4,4,5-tetraphenyl-4H-imidazole, one could anticipate the formation of C-H···π interactions between the phenyl rings and potentially other weak hydrogen bonds involving the imidazole (B134444) core. A QTAIM analysis would be able to map these interactions and provide a detailed picture of the intramolecular forces at play.

Table 1: Illustrative QTAIM Parameters for Non-Covalent Interactions in a Hypothetical Analysis of 2,4,4,5-tetraphenyl-4H-imidazole

| Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| C-H···π | 0.005 - 0.015 | > 0 |

| π-π stacking | 0.002 - 0.010 | > 0 |

| van der Waals | < 0.005 | > 0 |

This table is illustrative and provides expected ranges for QTAIM parameters based on studies of similar systems. Actual values would require a specific computational study on 2,4,4,5-tetraphenyl-4H-imidazole.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Shielding Tensors)

The theoretical prediction of spectroscopic parameters, particularly NMR shielding tensors, is a vital tool for validating molecular structures and understanding their electronic environments. nih.gov Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the NMR chemical shifts of different nuclei within a molecule. nih.govbohrium.com These calculated shifts can then be compared with experimental data to confirm the proposed structure.

For 2,4,4,5-tetraphenyl-4H-imidazole, theoretical NMR predictions would be particularly useful in assigning the complex ¹H and ¹³C NMR spectra that would be expected from such a large and asymmetric molecule. The calculations can help to resolve ambiguities in spectral assignments and provide a deeper understanding of how the electronic structure influences the chemical shifts of the various protons and carbons in the phenyl rings and the imidazole core.

The process typically involves optimizing the molecular geometry at a chosen level of theory and then performing a shielding calculation. nih.gov The calculated shielding values are then converted to chemical shifts using a reference compound. nih.gov The accuracy of these predictions is highly dependent on the chosen computational method and basis set. nih.gov

Table 2: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts for Key Carbons in 2,4,4,5-tetraphenyl-4H-imidazole

| Carbon Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C2 (imidazole) | 160.5 | 161.2 |

| C4 (imidazole) | 85.3 | 86.1 |

| C5 (imidazole) | 175.8 | 176.5 |

| Phenyl C (ipso) | 135.0 - 140.0 | 135.5 - 140.8 |

| Phenyl C (ortho) | 128.0 - 130.0 | 128.3 - 130.5 |

| Phenyl C (meta) | 127.0 - 129.0 | 127.5 - 129.3 |

| Phenyl C (para) | 125.0 - 127.0 | 125.4 - 127.8 |

This table is illustrative and provides expected ranges for ¹³C NMR chemical shifts based on known values for similar compounds. Actual values would require a specific computational and experimental study on 2,4,4,5-tetraphenyl-4H-imidazole.

Structure Reactivity Relationships and Electronic Characteristics of Tetraphenyl Imidazoles

Correlation of Molecular Geometry and Electronic Structure with Spectroscopic Signatures

The molecular architecture of 2,4,4,5-tetraphenyl-4H-imidazole is fundamentally different from its aromatic 1H-isomers. Its core is a non-planar, five-membered 4H-imidazole ring characterized by an sp³-hybridized carbon atom at the C4 position. This tetrahedral carbon is geminally substituted with two phenyl groups. The remainder of the heterocyclic ring consists of a conjugated di-imine system (C=N-C=N).

This geometry dictates its electronic structure and, consequently, its spectroscopic output. The interruption of aromaticity by the sp³ carbon atom means that the electronic properties are not governed by a delocalized cyclic π-system as in 1H-imidazoles. Instead, the electronic structure is localized within the enamine-like fragment and the four phenyl substituents.

While specific, experimentally verified spectroscopic data for 2,4,4,5-tetraphenyl-4H-imidazole is not extensively reported in the literature, its key structural features would predictably lead to the following spectroscopic signatures:

NMR Spectroscopy: The ¹³C NMR spectrum would be expected to show a distinct signal for the sp³-hybridized C4 atom in a region significantly upfield from the sp² carbons of the imidazole (B134444) ring and phenyl groups. The four phenyl groups are chemically non-equivalent, which would likely result in a complex set of signals in both ¹H and ¹³C NMR spectra.

IR Spectroscopy: The infrared spectrum would feature characteristic stretching vibrations for C=N bonds within the imidazole ring and C=C bonds of the phenyl rings. The absence of an N-H bond distinguishes it from unsubstituted or N-H containing imidazoles. rsc.org

UV-Visible Spectroscopy: The electronic absorption spectrum is expected to be dominated by π-π* transitions originating from the phenyl rings and the conjugated C=N-C=N system.

The steric crowding from the four bulky phenyl groups forces them to twist out of the plane of the central heterocyclic ring. This twisting is a critical feature, as it limits the extent of π-conjugation between the phenyl groups and the imidazole core, which in turn influences the energy of electronic transitions.

Influence of Substituent Effects on Electronic Transitions (e.g., π-π and n-π transitions)**

In 2,4,4,5-tetraphenyl-4H-imidazole, the four phenyl groups act as the primary substituents. Their orientation and electronic influence are key to understanding the molecule's electronic transitions.

π-π* Transitions: These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are primarily associated with the conjugated segments of the molecule: the phenyl rings and the C=N-C=N backbone. The significant steric hindrance among the four phenyl groups likely reduces the effective conjugation, which would theoretically result in a hypsochromic (blue) shift of the main absorption bands compared to a hypothetical planar analogue.

n-π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pair of a nitrogen atom) to a π* antibonding orbital. These transitions are typically weaker than π-π* transitions and occur at longer wavelengths.

Theoretical Insights into Photophysical Properties (e.g., Emission Mechanisms, Fluorescence Quantum Yields)

The photophysical properties of 2,4,4,5-tetraphenyl-4H-imidazole are intrinsically linked to its non-aromatic and sterically crowded structure. While many aromatic imidazole derivatives are known to be highly fluorescent, the properties of this 4H-isomer are expected to differ significantly.

Research on the general class of 4H-imidazoles indicates that they can be formed via photolysis of precursor compounds like tetrazoles. rsc.org This photochemical reactivity suggests that upon absorption of light, pathways other than fluorescence are readily available. The molecule's high conformational flexibility, particularly the rotational freedom of the four phenyl rings, can serve as an efficient channel for non-radiative decay of the excited state. This process, where absorbed energy is dissipated as heat through molecular vibrations and rotations, often leads to low fluorescence quantum yields.

Furthermore, studies on other classes of fluorescent dyes show that solvent polarity can strongly influence the balance between fluorescence and photoisomerization. nih.gov For 2,4,4,5-tetraphenyl-4H-imidazole, it is plausible that the excited state could decay via geometric isomerization in addition to or in competition with fluorescence. However, detailed theoretical calculations and experimental measurements are required to confirm its specific emission mechanisms and quantum efficiency.

Role of Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) on Conformational and Electronic Properties

Intramolecular forces play a crucial role in defining the three-dimensional shape and stability of 2,4,4,5-tetraphenyl-4H-imidazole.

Hydrogen Bonding: As the molecule lacks any hydrogen bond donors (like an N-H group), intramolecular hydrogen bonding is not a factor in its conformational properties.

Steric Hindrance: The dominant interaction is arguably steric repulsion between the bulky phenyl groups. This repulsion forces the rings into a twisted, propeller-like arrangement, which is a hallmark of many polysubstituted aromatic and heterocyclic systems. The final geometry is a delicate balance between stabilizing π-stacking forces and destabilizing steric repulsion.

Electrochemical Properties and Redox Mechanisms

The electrochemical behavior of 2,4,4,5-tetraphenyl-4H-imidazole has not been extensively detailed in the literature. However, its structural features allow for predictions regarding its redox mechanisms.

The 4H-imidazole core contains two imine (C=N) bonds and electron-rich nitrogen atoms. This suggests that the molecule could undergo both oxidation and reduction.

Oxidation: Oxidation would likely involve the removal of electrons from the nitrogen lone pairs or the π-system of the di-imine fragment. The stability of the resulting radical cation would be influenced by the ability of the four phenyl groups to delocalize the positive charge.

Reduction: Reduction would likely involve the addition of electrons to the π* antibonding orbitals of the C=N bonds. The phenyl groups could also accept electrons at more negative potentials.

A notable aspect of 4H-imidazole reactivity is their tendency to undergo rsc.orgnih.gov sigmatropic rearrangements upon heating, where an alkyl or aryl group migrates from the C4 position. rsc.org This thermal reactivity pathway is distinct from its electrochemical behavior but underscores the unique chemical nature of the sp³-hybridized center in the 4H-imidazole ring system.

Reactivity and Chemical Transformations of 4h Imidazole, 2,4,4,5 Tetraphenyl

Isomerization and Tautomerism Dynamics

Tautomerism, the interconversion of constitutional isomers, is a fundamental characteristic of imidazole (B134444) and its derivatives. libretexts.orgunacademy.com In the case of substituted imidazoles like 2,4,4,5-tetraphenyl-4H-imidazole, this dynamic process primarily involves the migration of a proton. unacademy.com

One of the most well-documented tautomeric forms is the equilibrium between the 4H-imidazole and its 1H-imidazole isomer, 1,2,4,5-tetraphenyl-1H-imidazole. nih.govresearchgate.net The stability and predominance of a particular tautomer at equilibrium are influenced by various factors, including the nature of substituents and solvent effects. youtube.com For instance, the presence of four phenyl groups can influence the electronic and steric environment around the imidazole ring, thereby affecting the position of the tautomeric equilibrium.

Another significant isomerization pathway for compounds related to 2,4,4,5-tetraphenyl-4H-imidazole is the conversion of lophine (2,4,5-triphenyl-1H-imidazole) to its dihydro analogue, amarine (meso-2,4,5-triphenyl-2-imidazoline). wikipedia.org This transformation highlights the potential for the imidazole ring to undergo changes in its degree of saturation.

The study of tautomerism in these systems is crucial as the different tautomers can exhibit distinct reactivity patterns. For example, the presence of an N-H bond in the 1H-tautomer allows for different substitution reactions compared to the 4H-tautomer where both nitrogen atoms are trisubstituted.

Electrophilic and Nucleophilic Attack Pathways on the Imidazole Ring

The imidazole ring in 2,4,4,5-tetraphenyl-4H-imidazole and its isomers is susceptible to both electrophilic and nucleophilic attacks, leading to a variety of functionalized derivatives.

Electrophilic Attack: Protonation of 4H-imidazoles at the unsubstituted nitrogen atom can lead to the formation of an iminium salt. sci-hub.se This transformation increases the electrophilic character of the ring carbon atoms, particularly at the 4- and 5-positions, making them more susceptible to attack by nucleophiles. sci-hub.se

Nucleophilic Attack: The electrophilic nature of the protonated 4H-imidazole ring system facilitates nucleophilic substitution reactions. sci-hub.se For instance, reactions with amines can lead to single or double transamination, where the substituents at the 4- and/or 5-positions are exchanged. sci-hub.se The kinetics of nucleophilic substitution reactions of imidazole with various esters have been studied, revealing that the reaction mechanism can shift depending on the nature of the reactants. nih.gov

The following table summarizes some key findings on the reactivity of the imidazole ring towards electrophiles and nucleophiles:

| Reactant Type | Position of Attack | Product Type | Reference |

| Proton (H+) | Unsubstituted Nitrogen | Iminium Salt | sci-hub.se |

| Amines | 4- and 5-positions | Transaminated Imidazoles | sci-hub.se |

| Esters | Acyl group | Acylimidazoles | nih.gov |

Reduction Reactions and Anion Formation for Further Functionalization

Reduction of the 4H-imidazole ring system opens up pathways for further functionalization through the formation of anionic intermediates. Deprotonation followed by two consecutive single-electron transfer reactions can reduce 4H-imidazoles to a trianion. clockss.org This highly reactive intermediate can then be quenched with various electrophiles to introduce new substituents onto the imidazole core. clockss.org

This reduction-substitution sequence provides a versatile method for synthesizing highly substituted 4,5-diaminoimidazoles. clockss.org The anionic nitrogen atoms of the reduced species can react with electrophiles like carbon disulfide (CS2) to form dithiocarbamates and cyclic thiuram sulfides. clockss.org

The ability to generate and functionalize anionic intermediates of tetraphenylimidazole derivatives expands the synthetic utility of this heterocyclic system, allowing for the creation of complex molecules with tailored properties. clockss.orgnih.govrsc.org

Intramolecular Rearrangements (e.g., Alkyl/Aryl Shifts)

Intramolecular rearrangements, such as alkyl and aryl shifts, represent another important class of reactions for tetraphenylimidazole derivatives. These rearrangements can lead to significant structural reorganization of the molecule.

Acid-mediated 1,2-aryl shifts and aryl shuttle reactions have been observed on heteroaromatic scaffolds, demonstrating the potential for aryl groups to migrate between different positions on the ring. nih.gov The propensity for these shifts is influenced by the electronic properties of the migrating aryl group and the substitution pattern of the heterocyclic core. nih.gov While not explicitly detailed for 2,4,4,5-tetraphenyl-4H-imidazole in the provided results, the general principles of such rearrangements on similar aromatic systems suggest their possibility. nih.govrsc.org

Alkyl shifts are another type of rearrangement that can occur, often driven by the formation of a more stable carbocation intermediate. masterorganicchemistry.com In the context of substituted imidazoles, such shifts could potentially involve the migration of one of the phenyl groups, leading to isomeric structures. Photo-induced intramolecular alkyl/aryl group transfers have also been reported as a strategy for synthesizing complex heterocyclic systems. rsc.org

Cyclization Reactions Leading to Highly Substituted Heterocycles

The reactivity of the 2,4,4,5-tetraphenyl-4H-imidazole system and its derivatives can be harnessed in cyclization reactions to construct more complex, highly substituted heterocyclic architectures.

The trianion formed from the reduction of 4H-imidazoles can react with bielectrophilic building blocks to yield highly substituted heterospiranes and imidazo (B10784944) crown ethers. clockss.org This demonstrates the utility of the reduced imidazole as a scaffold for constructing macrocyclic compounds.

Furthermore, the reaction of 4,5-diaminoimidazoles, which can be synthesized from 4H-imidazoles, with reagents like acetylenedicarboxylate (B1228247) can lead to the formation of fused heterocyclic systems such as dehydro-pyrido[1,2-a]imidazole derivatives. clockss.org The functionalized imidazole core can also participate in [2+3] cycloaddition reactions to form other heterocyclic rings like tetrazoles. organic-chemistry.org

These cyclization strategies, which often proceed through multi-step reaction cascades, provide access to a diverse array of complex heterocyclic compounds that would be challenging to synthesize through other means. clockss.orgnih.gov

Advanced Applications of 2,4,4,5 Tetraphenyl 4h Imidazole in Materials Science and Engineering Non Biological

The unique molecular architecture of 2,4,4,5-tetraphenyl-4H-imidazole, a member of the tetraphenylimidazole family, has garnered significant interest in the realm of materials science. Its derivatives are noted for their distinct conjugated structures and valuable photophysical properties. researchgate.netresearchgate.net The presence of multiple phenyl rings attached to the imidazole (B134444) core imparts specific characteristics that are being harnessed for the development of advanced materials with tailored functionalities. This section explores the non-biological applications of this compound and its close derivatives in optical materials, photographic processes, corrosion inhibition, and as a key component in high-performance polymers.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Achievements

The investigation into stable 4H-imidazoles is a specialized niche within heterocyclic chemistry. The primary and most significant achievement in this area has been the development of a reliable synthetic route to access these non-aromatic structures. Pioneering work has demonstrated that 4H-imidazoles can be successfully synthesized and isolated when the C-4 position of the imidazole (B134444) ring is geminally disubstituted, providing steric hindrance that lends stability to the molecule. rsc.org

The key synthetic strategy involves the photolysis of 1-vinyltetrazole precursors. rsc.org For the target compound, 4H-Imidazole, 2,4,4,5-tetraphenyl- , the synthesis proceeds via the photolytic extrusion of nitrogen from a 1-(2,2-diphenylvinyl)-5-phenyltetrazole precursor. rsc.org This photochemical reaction generates a reactive vinylnitrene intermediate, which then cyclizes to form the stable 4H-imidazole ring system.

A notable property of these 4,4-disubstituted 4H-imidazoles is their propensity to undergo thermal rearrangement. When heated, they can isomerize to their more stable 1H-imidazole counterparts through successive rsc.orgresearchgate.net sigmatropic shifts of the substituents on the C-4 carbon. rsc.orgrsc.org This reactivity highlights the dynamic nature of the 4H-imidazole core and presents opportunities for its use as a precursor to other complex imidazole structures. The research landscape, however, remains narrow, with most work focusing on the fundamental synthesis and basic reactivity of a few exemplar compounds rather than an in-depth exploration of the 2,4,4,5-tetraphenyl derivative itself.

Unexplored Synthetic Avenues for 4H-Imidazole, 2,4,4,5-tetraphenyl-

While photolysis of vinyltetrazoles provides a viable entry, the full synthetic potential for constructing the 2,4,4,5-tetraphenyl-4H-imidazole core is far from exhausted. Several avenues remain unexplored:

Alternative Photochemical Precursors: Research could focus on designing and synthesizing novel photochemical precursors beyond vinyltetrazoles. Investigating other nitrogen-rich heterocyclic systems that can extrude dinitrogen upon irradiation to yield the requisite vinylnitrene intermediate could lead to more efficient or versatile synthetic protocols.

Transition-Metal Catalyzed Cyclizations: Modern synthetic methods, particularly those involving transition-metal catalysis, are largely unapplied to the synthesis of 4H-imidazoles. The development of catalytic cycles that could construct the 4H-imidazole ring from simpler, readily available starting materials like alkynes, nitriles, and amine derivatives would represent a significant advance.

Multicomponent Reactions (MCRs): The synthesis of the more common 1H- and 1,2,4,5-tetrasubstituted imidazoles often relies on highly efficient one-pot multicomponent reactions. rsc.orgnih.govsciepub.com Designing an MCR strategy that could assemble the sterically demanding 2,4,4,5-tetraphenyl-4H-imidazole skeleton directly would be a challenging but highly rewarding endeavor, offering benefits in terms of atom economy and operational simplicity.

Flow Chemistry Approaches: The photochemical synthesis of the title compound is well-suited for adaptation to continuous flow chemistry. A flow reactor could offer precise control over irradiation time, temperature, and mixing, potentially leading to higher yields, improved purity, and safer handling of reactive intermediates compared to traditional batch methods.

Advanced Characterization Techniques for Intricate Structural Features and Dynamics

The current characterization of 2,4,4,5-tetraphenyl-4H-imidazole and its congeners is foundational. A deeper understanding requires the application of sophisticated analytical techniques to probe its unique structure and dynamic behavior.

Single-Crystal X-ray Diffraction: While the synthesis is established, a definitive solid-state structure of 2,4,4,5-tetraphenyl-4H-imidazole has not been reported. Obtaining single crystals and performing X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational details of the four phenyl rings relative to the non-aromatic imidazole core. This is crucial for understanding the steric effects that impart stability to the molecule.

Variable-Temperature NMR Spectroscopy: To fully map the thermal rsc.orgresearchgate.net-aryl shift rearrangement, detailed variable-temperature NMR (VT-NMR) studies are essential. These experiments would allow for the determination of the activation energy and other kinetic parameters of the isomerization process, providing insight into the transition state of the sigmatropic shift.

2D NMR Techniques: Advanced 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be invaluable for elucidating the through-space correlations between the protons on the different phenyl rings, confirming their spatial arrangement in solution.

Time-Resolved Spectroscopy: Given its photochemical synthesis, understanding the excited-state dynamics is critical. Time-resolved absorption and fluorescence spectroscopy on the femto- or picosecond timescale could be used to directly observe the reactive intermediates formed upon photolysis of the tetrazole precursor and the subsequent cyclization dynamics leading to the 4H-imidazole product.

Development of Novel Non-Biological Applications and Functional Materials

The unique combination of a non-aromatic heterocyclic core, multiple phenyl substituents, and interesting photochemical and thermal properties suggests that 4H-Imidazole, 2,4,4,5-tetraphenyl- could be a valuable component in functional materials. Its potential in non-biological applications is an entirely open field.

Photoluminescent Materials: Many highly substituted imidazole derivatives, such as lophine (2,4,5-triphenyl-1H-imidazole), are known for their luminescence. chemicalbook.com The photophysical properties of 2,4,4,5-tetraphenyl-4H-imidazole should be systematically investigated. Its fluorescence quantum yield, emission lifetime, and response to different environments (solvatochromism) could reveal potential for applications in organic light-emitting diodes (OLEDs), chemical sensors, or fluorescent probes.

Photochromic and Thermochromic Systems: The ability of 2,4,4,5-tetraphenyl-4H-imidazole to be formed photochemically and to rearrange thermally into a different isomer (the 1H-imidazole) opens the door to creating novel photo- and thermochromic systems. If the forward (photochemical) and reverse (thermal) reactions can be made reversible and lead to species with distinct optical properties (e.g., color or fluorescence), this could be exploited for molecular switches, data storage, or smart materials.

High-Energy-Density Materials: The synthesis of 4H-imidazoles from nitrogen-rich tetrazoles involves the release of stable dinitrogen gas, an exothermic process. While the primary focus has been on the organic product, the energetic nature of the precursor could be of interest in the field of high-energy-density materials (HEDMs), where controlled release of energy is paramount.

Synergistic Integration of Computational and Experimental Methodologies for Comprehensive Understanding

To accelerate the exploration of 2,4,4,5-tetraphenyl-4H-imidazole, a close collaboration between computational modeling and experimental work is imperative. This synergistic approach can provide predictive insights and rationalize experimental observations.

DFT Calculations for Structural and Electronic Properties: Density Functional Theory (DFT) can be used to calculate the ground-state geometry, vibrational frequencies (for comparison with IR and Raman spectra), and electronic structure of the molecule. researchgate.net This would complement experimental characterization and help in understanding the frontier molecular orbitals (HOMO/LUMO) that govern its reactivity and photophysical behavior.

Modeling Reaction Pathways: Computational chemistry can be employed to map the potential energy surface of the thermal rsc.orgresearchgate.net-aryl shift. By calculating the energy of the transition state, the activation barrier for the rearrangement can be predicted and compared with experimental kinetic data obtained from VT-NMR. Similarly, the photochemical reaction pathway from the vinyltetrazole could be modeled to understand the properties of the transient nitrene intermediate.

Predicting Spectroscopic and Material Properties: Time-dependent DFT (TD-DFT) calculations can predict the UV-Vis absorption and emission spectra, providing a theoretical basis for the observed photophysical properties. researchgate.net These predictions can guide the experimental design of novel functional materials, for instance, by suggesting how chemical modification of the phenyl rings might tune the color or efficiency of luminescence for specific applications like OLEDs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4,4,5-tetraphenyl-4H-imidazole, and how can reaction conditions be systematically optimized?

- Methodological Answer : A multicomponent approach using benzil, substituted aldehydes, and ammonium acetate in the presence of a catalyst (e.g., HISA) is commonly employed . Optimization involves varying molar ratios (e.g., 1:1:1.2 for benzil/aldehyde/ammonium acetate), solvent selection (ethanol or acetic acid), and reflux duration (4–8 hours). Reaction progress is monitored via TLC, and yields are improved by adjusting acid catalysts (e.g., glacial acetic acid) to stabilize intermediates . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity.

Q. How can spectroscopic techniques (NMR, IR) distinguish 2,4,4,5-tetraphenyl-4H-imidazole from structurally similar tri-/tetra-substituted imidazoles?

- Methodological Answer :

- ¹H NMR : The NH proton in 4H-imidazole derivatives typically appears as a broad singlet at δ 11.5–13.5 ppm due to hydrogen bonding, absent in N-alkylated analogs . Aromatic protons show multiplet patterns in δ 6.8–8.0 ppm, with substituent-dependent splitting (e.g., para-substituted phenyl groups reduce symmetry, increasing peak multiplicity) .

- IR : The C=N stretch (1658–1666 cm⁻¹) and NH stretch (3437–3456 cm⁻¹) are diagnostic. Electron-withdrawing substituents (e.g., nitro groups) shift C=N to higher wavenumbers .

Q. What crystallization strategies enhance the single-crystal yield of 2,4,4,5-tetraphenyl-4H-imidazole for X-ray diffraction studies?

- Methodological Answer : Slow evaporation of a saturated solution in dichloromethane/hexane (1:3) at 4°C promotes crystal growth. For derivatives with steric hindrance (e.g., tetraphenyl groups), vapor diffusion with diethyl ether as an antisolvent improves lattice packing. Crystallographic data (e.g., space group, unit cell parameters) should be cross-validated with density functional theory (DFT)-optimized geometries .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence the electronic structure and charge-transfer properties of 2,4,4,5-tetraphenyl-4H-imidazole?

- Methodological Answer : Electron-donating groups (e.g., methoxy) raise the HOMO energy, enhancing hole-transport properties, while electron-withdrawing groups (e.g., nitro) lower the LUMO, improving electron affinity. Time-dependent DFT (TD-DFT) with the B3LYP functional and 6-31G(d,p) basis set predicts absorption spectra, validated against UV-vis data. For example, tetraphenyl substitution in pyrene derivatives inverts the ¹La/¹Lb excited-state ordering, a phenomenon observable via fluorescence quenching experiments .

Q. What computational methods resolve contradictions in experimental vs. theoretical bond-length data for 2,4,4,5-tetraphenyl-4H-imidazole?

- Methodological Answer : Hybrid functionals (e.g., B3LYP with exact exchange corrections) improve agreement with X-ray crystallography by accounting for electron correlation . Discrepancies in C–N/C–C bond lengths (≤0.02 Å) arise from crystal packing forces not modeled in gas-phase DFT. Including dispersion corrections (e.g., D3BJ) and solvent effects (PCM model) refines geometries .

Q. How can 2,4,4,5-tetraphenyl-4H-imidazole be integrated into light-harvesting systems for artificial photosynthesis?

- Methodological Answer : Ligand substitution in ruthenium complexes (e.g., replacing terpyridine with tetraphenylimidazole) enhances charge-separated states. DFT calculations show that HOMO-LUMO gaps in 4H-imidazole ligands facilitate multi-electron storage. Transient absorption spectroscopy monitors MLCT (metal-to-ligand charge transfer) lifetimes, with optimized unidirectional charge flow reducing recombination losses .

Q. What strategies mitigate aggregation-induced quenching in 2,4,4,5-tetraphenyl-4H-imidazole-based emitters?

- Methodological Answer : Introducing bulky substituents (e.g., 2,4,6-trifluorophenyl) sterically hinders π-π stacking. Solvatochromic studies in varying polarity solvents (e.g., toluene vs. DMF) correlate aggregation with emission redshift. Solid-state NMR and powder XRD quantify amorphous vs. crystalline domains, guiding dopant concentrations in OLED layers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.